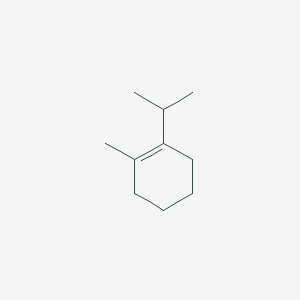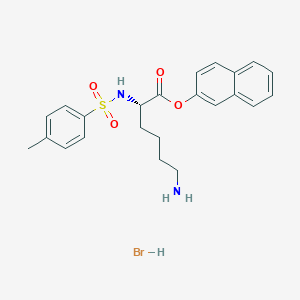
Tosyllysine alpha-naphthyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosyllysine alpha-naphthyl ester (TLNA) is a chemical compound that has been extensively studied for its potential use in biochemical and physiological research. It is a substrate for several enzymes, including trypsin, chymotrypsin, and elastase, and has been used in a variety of applications, including the study of enzyme kinetics, protein structure, and ligand binding.
Mechanism of Action
Tosyllysine alpha-naphthyl ester is a substrate for several enzymes, including trypsin, chymotrypsin, and elastase. When this compound is cleaved by these enzymes, the resulting product produces a yellow color that can be measured spectrophotometrically. This allows researchers to study the kinetics of enzyme-catalyzed reactions and to determine the substrate specificity of different enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin and chymotrypsin, leading to a decrease in protein digestion. Additionally, this compound has been shown to inhibit the activity of elastase, which is involved in the breakdown of elastin in the lungs. This suggests that this compound may have potential therapeutic applications in the treatment of diseases such as emphysema and chronic obstructive pulmonary disease (COPD).
Advantages and Limitations for Lab Experiments
One advantage of Tosyllysine alpha-naphthyl ester is that it is a relatively simple compound that can be synthesized easily and inexpensively. Additionally, this compound has been extensively studied and its properties are well understood, making it a useful tool for a variety of applications. However, this compound does have some limitations. For example, it is not a natural substrate for any enzyme, which may limit its usefulness in certain applications. Additionally, this compound can be toxic in high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving Tosyllysine alpha-naphthyl ester. One area of interest is the development of this compound-based inhibitors for use in the treatment of diseases such as emphysema and COPD. Additionally, this compound could be used as a tool for studying the structure and function of other enzymes and proteins. Finally, this compound could be modified to create new compounds with different properties, which could be useful in a variety of applications.
Synthesis Methods
Tosyllysine alpha-naphthyl ester can be synthesized through a multistep process involving the reaction of lysine with p-toluenesulfonyl chloride, followed by esterification with alpha-naphthol. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Scientific Research Applications
Tosyllysine alpha-naphthyl ester has been used extensively in scientific research as a substrate for enzymes such as trypsin, chymotrypsin, and elastase. It has also been used as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, this compound has been used as a model compound for studying the effects of chemical modification on protein structure and function.
properties
CAS RN |
10318-07-7 |
|---|---|
Molecular Formula |
C23H27BrN2O4S |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
naphthalen-2-yl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrobromide |
InChI |
InChI=1S/C23H26N2O4S.BrH/c1-17-9-13-21(14-10-17)30(27,28)25-22(8-4-5-15-24)23(26)29-20-12-11-18-6-2-3-7-19(18)16-20;/h2-3,6-7,9-14,16,22,25H,4-5,8,15,24H2,1H3;1H/t22-;/m0./s1 |
InChI Key |
NUIOJQGZTLRHMO-FTBISJDPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |
synonyms |
p-tolylsulfonyllysine 2-naphthyl ester tosyllysine alpha-naphthyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



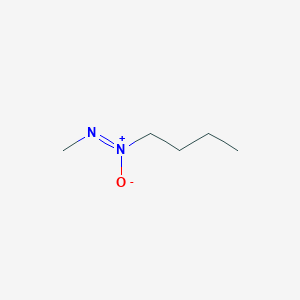

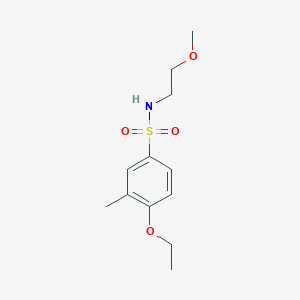


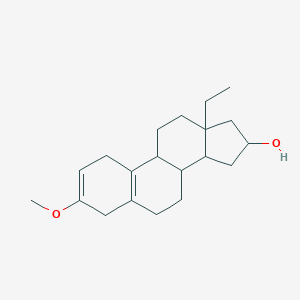
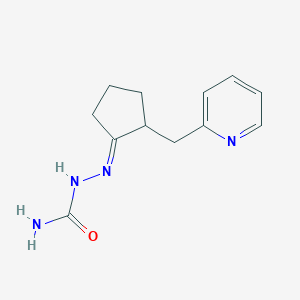

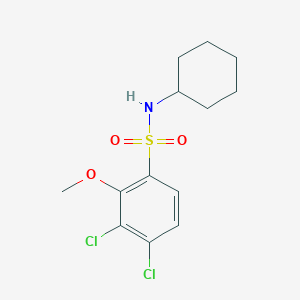
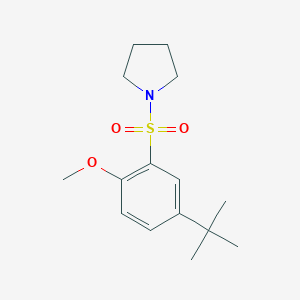
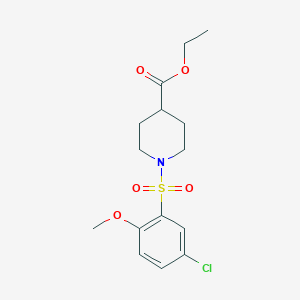
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

